molecular formula C15H10ClFN6O3 B2708637 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide CAS No. 897623-49-3

4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide

Cat. No.: B2708637
CAS No.: 897623-49-3
M. Wt: 376.73
InChI Key: KPZUZGOXCPYXCN-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, nitro, and tetrazole groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.

    Tetrazole Formation: The synthesis of the tetrazole ring, which can be achieved through the reaction of an azide with a nitrile under acidic conditions.

    Amidation: The formation of the benzamide structure by reacting the substituted benzene with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and tetrazole groups may allow it to form strong interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-phenylbenzamide: Similar structure but lacks the nitro and tetrazole groups.

    4-fluoro-N-((1H-tetrazol-5-yl)methyl)-3-nitrobenzamide: Similar structure but lacks the chloro group.

    3-nitro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide: Similar structure but lacks the chloro group.

Uniqueness

4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is unique due to the combination of chloro, nitro, and tetrazole groups on the benzamide core. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN6O3/c16-12-6-1-9(7-13(12)23(25)26)15(24)18-8-14-19-20-21-22(14)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZUZGOXCPYXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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